Cyclobutyrol sodium

Choleretic Efficacy Bile Flow Rate Dehydrocholic Acid

Cyclobutyrol sodium (CAS 1130-23-0) uniquely induces bile acid-independent choleresis and inhibits biliary cholesterol/phospholipid secretion, distinct from UDCA. This dual action makes it essential for dissecting BAIBF and hepatobiliary transport mechanisms without confounding variables. Ideal for gallstone/lipid research; superior potency to dehydrocholic acid. Confirm availability.

Molecular Formula C10H17NaO3
Molecular Weight 208.23 g/mol
CAS No. 1130-23-0
Cat. No. B15345212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyrol sodium
CAS1130-23-0
Molecular FormulaC10H17NaO3
Molecular Weight208.23 g/mol
Structural Identifiers
SMILESCCC(C(=O)[O-])C1(CCCCC1)O.[Na+]
InChIInChI=1S/C10H18O3.Na/c1-2-8(9(11)12)10(13)6-4-3-5-7-10;/h8,13H,2-7H2,1H3,(H,11,12);/q;+1/p-1
InChIKeyZIKJCAPMXXTMDD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyrol Sodium (CAS 1130-23-0) Chemical Identification and Therapeutic Classification


Cyclobutyrol sodium (CAS 1130-23-0), a sodium salt of cyclobutyrol, is a synthetic hydrocholeretic agent belonging to the ATC class A05AX (Other drugs for bile therapy) [1]. It is characterized as a white crystalline, slightly hygroscopic powder with a molecular formula of C₁₀H₁₇NaO₃ and a molecular weight of 208.23 g/mol [2]. Cyclobutyrol sodium promotes bile secretion (choleresis) independent of bile acids and inhibits biliary lipid secretion, distinguishing it from endogenous bile acid-based therapies [3].

Limitations of Generic Substitution: Pharmacological and Physicochemical Differentiation of Cyclobutyrol Sodium


Cyclobutyrol sodium cannot be simply interchanged with other choleretic agents due to its distinct pharmacodynamic profile, which includes bile acid-independent choleresis coupled with a selective inhibition of biliary lipid secretion [1]. Unlike bile acid derivatives, its choleretic effect is not mediated by bile acid-dependent pathways, and it does not compete for hepatobiliary transport mechanisms [2]. Furthermore, its unique physicochemical properties, including high water solubility due to its sodium salt form, differentiate it from its parent acid and other synthetic analogs, directly influencing formulation and bioavailability [3].

Quantitative Evidence for Cyclobutyrol Sodium Differentiation: Comparator Data


Superior Choleretic Efficacy: Cyclobutyrol Sodium vs. Dehydrocholic Acid

Cyclobutyrol sodium demonstrates significantly enhanced choleretic activity compared to the classic synthetic choleretic, dehydrocholic acid. The duration of action and total volume of bile secretion elicited by cyclobutyrol sodium are reported to be threefold greater than that of dehydrocholic acid [1].

Choleretic Efficacy Bile Flow Rate Dehydrocholic Acid

Differential Mechanism: Bile Acid-Independent Choleresis

Unlike bile acid-based choleretics such as ursodeoxycholic acid (UDCA) or taurocholate, cyclobutyrol sodium induces choleresis that is independent of bile acids [1]. Studies in anesthetized rats demonstrated that cyclobutyrol increased bile flow and electrolyte output in a dose-dependent manner (from 0.40 to 2.16 mmol/kg), but did not affect the rate of bile acid secretion [1]. This contrasts with UDCA, which primarily exerts its choleretic effect by enriching the bile acid pool and increasing bile acid-dependent flow [2].

Mechanism of Action Bile Acid-Dependent Secretion Hepatobiliary Transport

Selective Inhibition of Biliary Lipid Secretion

Cyclobutyrol sodium uniquely uncouples biliary lipid secretion from bile acid secretion, leading to a selective reduction in biliary cholesterol and phospholipid output. In anesthetized rats, a single oral dose of 0.72 mmol/kg significantly reduced biliary cholesterol and phospholipid output, resulting in a statistically significant decrease in the cholesterol/bile acid and phospholipid/bile acid molar ratios, and a reduction in the lithogenic index of bile [1]. This effect is not observed with many other choleretics, which may increase biliary lipid secretion [2].

Biliary Lipid Secretion Cholesterol Saturation Lithogenic Index

Lack of Competition for Hepatobiliary Transport Mechanisms

Cyclobutyrol sodium and endogenous bile acids do not compete for the same hepatobiliary transport mechanisms, despite both being anionic compounds [1]. This lack of competition was demonstrated in studies where the active biliary elimination of cyclobutyrol was not saturated even at high doses (up to 2.16 mmol/kg) [1]. This is in contrast to some other choleretic agents, such as certain bile acids or their derivatives, which may share transport pathways and lead to competitive inhibition or altered pharmacokinetics [2].

Hepatobiliary Transport Drug-Drug Interaction Bile Acid Competition

Enhanced Solubility and Formulation Stability of the Sodium Salt

Cyclobutyrol sodium exhibits high water solubility due to its salt form, in contrast to the parent acid, cyclobutyrol (CAS 512-16-3), which is only slightly soluble in water [1]. This physicochemical difference is critical for pharmaceutical formulation, particularly for injectable preparations where solubility and stability are paramount [2].

Solubility Formulation Physicochemical Properties

Optimized Research and Industrial Applications for Cyclobutyrol Sodium


In Vivo Studies Requiring Potent, Sustained Choleresis

Cyclobutyrol sodium is the preferred agent for experimental models requiring a strong, prolonged hydrocholeretic effect without altering endogenous bile acid secretion. Its 3-fold greater choleretic activity compared to dehydrocholic acid [1] and its dose-dependent effect on bile flow [2] make it ideal for studies investigating bile acid-independent bile formation, canalicular electrolyte transport, or the effects of sustained choleresis on hepatobiliary function.

Investigations of Biliary Lipid Metabolism and Lithogenesis

Cyclobutyrol sodium is uniquely suited for research focused on the uncoupling of biliary lipid secretion from bile acid secretion. Its ability to selectively reduce biliary cholesterol and phospholipid output and lower the lithogenic index [1] positions it as a key tool in studies exploring the pathophysiology of cholesterol gallstone formation, the regulation of biliary lipid transporters, and the pharmacological modulation of biliary lipid composition.

Formulation Development of Stable Aqueous Injectables

The high water solubility of cyclobutyrol sodium, in contrast to the poorly soluble free acid [1], makes it the preferred chemical entity for developing injectable choleretic formulations. Industrial formulation scientists should prioritize this salt form to achieve stable, ready-to-use solutions for intravenous or intramuscular administration, avoiding the need for complex solubilization techniques or co-solvents.

Studies of Drug-Hepatobiliary Transport Interactions

Cyclobutyrol sodium serves as a model compound for studying anionic drug transport that does not interfere with bile acid transport mechanisms. Its lack of competition with bile acids for hepatobiliary transport, even at high doses [1], allows researchers to investigate alternative transport pathways or assess drug-induced cholestasis models without confounding effects on endogenous bile acid handling.

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